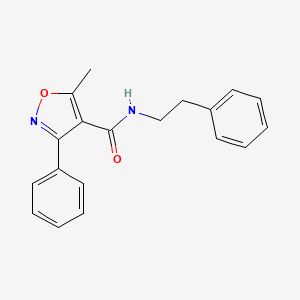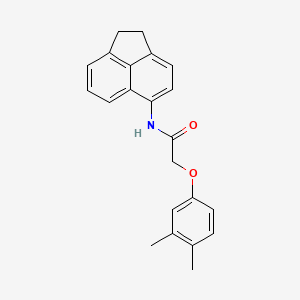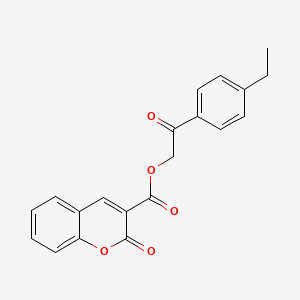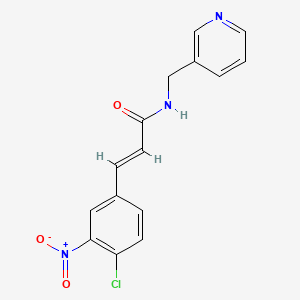![molecular formula C16H13ClF3NO2 B5706409 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CTMP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. CTMP belongs to the family of phenylacetamide derivatives and is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters in the synapse. This results in increased stimulation of the central nervous system, leading to improved cognitive function and increased alertness. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has a longer half-life than methylphenidate, which may lead to a more sustained effect on the brain.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have a similar biochemical and physiological effect to methylphenidate. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system. This can result in improved cognitive function, increased alertness, and increased motivation. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has also been shown to have potential side effects, including increased heart rate and blood pressure, decreased appetite, and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages as a pharmacological tool for scientific research. It has a longer half-life than methylphenidate, which may lead to a more sustained effect on the brain. It is also more potent than methylphenidate, which may allow for lower doses to be used in experiments. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide also has several limitations. It has potential side effects, which may confound experimental results. It is also a controlled substance, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. One direction is to investigate the potential therapeutic uses of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide in the treatment of ADHD and other cognitive disorders. Another direction is to investigate the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide as a cognitive enhancer in healthy individuals. Additionally, further research is needed to investigate the potential side effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide and to determine the optimal dose and administration route for scientific research purposes.
Méthodes De Synthèse
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 3-methylphenol to form the intermediate 4-chloro-3-(trifluoromethyl)phenol. The intermediate is then reacted with chloroacetyl chloride to form the final product, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used in several scientific research studies due to its potential as a pharmacological tool. It has been shown to have a similar mechanism of action to methylphenidate, but with a longer half-life and greater potency. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used in studies investigating the effects of dopamine and norepinephrine reuptake inhibition on behavior and cognition. It has also been used in studies investigating the role of the prefrontal cortex in decision-making and impulsivity.
Propriétés
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKMZMKJZPWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)

![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![ethyl 2-[(2-hydroxy-4-methylbenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5706380.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)

![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)